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Compound of Interest

3-Methyldihydro-2H-pyran-4(3H)-
Compound Name:
one

Cat. No.: B174769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyldihydro-2H-pyran-4(3H)-one (CAS No. 119124-53-7). Due to the limited availability of
experimental spectra in public databases, this guide presents predicted spectroscopic data
generated from computational models, offering valuable insights for the characterization of this
heterocyclic ketone. The document is structured to provide clear, actionable information,
including detailed experimental protocols and visual diagrams to facilitate understanding and
application in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-
Methyldihydro-2H-pyran-4(3H)-one. This data has been generated using computational
chemistry software and provides a basis for the identification and characterization of the
molecule.

Table 1: Predicted *"H NMR Spectroscopic Data (500 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~3.8-4.0 m 2H H-2
~3.4-3.6 m 1H H-6a
~3.2-3.4 m 1H H-6b
~24-26 m 1H H-3
~2.2-24 m 2H H-5

~1.1 d 3H -CHs

Note: Predicted chemical shifts and multiplicities are estimations and may vary from
experimental values.

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDClz)

Chemical Shift (6, ppm) Carbon Type Assighment
~209 C=0 C-4

~68 CH: C-2

~64 CH: C-6

~45 CH C-3

~38 CH2 C-5

~15 CHs -CHs

Note: Predicted chemical shifts are estimations and may vary from experimental values.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Vibrational Mode Functional Group
~2950 - 2850 C-H Stretch Aliphatic

~1715 C=0 Stretch Ketone

~1100 C-O-C Stretch Ether

Note: Predicted vibrational frequencies are estimations and may vary from experimental

values.

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Relative Intensity (%) Possible Fragment
114 100 [M]*
85 High [M - CoHs]*
71 High [M - C3HsO]*
57 Medium [CaHo]*
43 High [C3HA]*

Note: Predicted fragmentation patterns are estimations and may vary from experimental
values.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

» Weigh approximately 5-10 mg of purified 3-Methyldihydro-2H-pyran-4(3H)-one.
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 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2 *H NMR Spectroscopy

 Insert the sample tube into the NMR spectrometer.

e Lock the spectrometer on the deuterium signal of the CDCls.

» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum using a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

o Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

e Process the data by applying a Fourier transform, phase correction, and baseline correction.

 Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

2.1.3 3C NMR Spectroscopy

e Use the same sample prepared for tH NMR spectroscopy.

e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

e Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus.

e Process the data similarly to the *H NMR spectrum.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy

2.2.1 Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)

e Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat 3-Methyldihydro-2H-pyran-4(3H)-one directly onto the center of
the ATR crystal.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1 Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

e Prepare a dilute solution of 3-Methyldihydro-2H-pyran-4(3H)-one in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1
mg/mL.

* Inject a small volume (e.g., 1 pL) of the solution into the GC-MS system.

e The sample is vaporized in the heated injection port and separated on a capillary column
(e.g., a nonpolar DB-5ms column).

o Set the GC oven temperature program to separate the components of the sample. A typical
program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

» The separated components elute from the GC column and enter the mass spectrometer.
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e The molecules are ionized, typically by electron ionization (El) at 70 eV.

e The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

e The resulting mass spectrum shows the relative abundance of different fragments, which can
be used to determine the molecular weight and structure of the compound.

Visualizations

The following diagrams provide a visual representation of the spectroscopic analysis workflow
and the molecular structure with key NMR correlations.
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Spectroscopic Analysis Workflow for 3-Methyldihydro-2H-pyran-4(3H)-one
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Caption: A logical workflow for the spectroscopic analysis and structure elucidation of 3-

Methyldihydro-2H-pyran-4(3H)-one
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Molecular Structure and Predicted *H NMR Correlations

3-Methyldihydro-2H-pyran-4(3H)-one
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Caption: Molecular structure of 3-Methyldihydro-2H-pyran-4(3H)-one with predicted *H NMR
chemical shift assignments.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyldihydro-2H-pyran-
4(3H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174769#spectroscopic-data-of-3-methyldihydro-2h-
pyran-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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